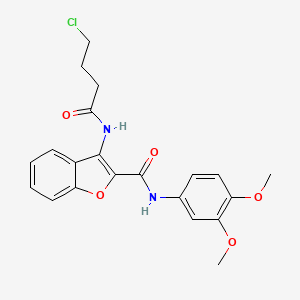

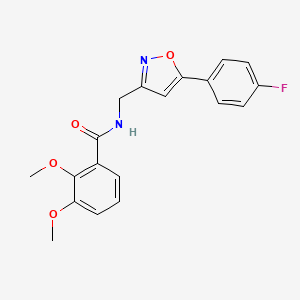

![molecular formula C9H7Cl2N3S B2493628 N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine CAS No. 339010-29-6](/img/structure/B2493628.png)

N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is part of a broader class of chemicals that include various derivatives of thiadiazoles. These compounds are significant due to their wide range of applications and properties, particularly in the field of medicinal chemistry and materials science. The specific compound "N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine" has been studied for its synthesis, structure, and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multi-step reactions starting from simple precursors. For example, starting from 4-chlorobenzoic acid, derivatives can be synthesized through esterification, hydrazination, salt formation, and cyclization processes to afford thiadiazole compounds with varying substituents (Chen et al., 2010). These methods demonstrate the versatility and adaptability of synthetic routes to obtain the desired thiadiazole derivatives.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of thiadiazole derivatives. X-ray crystallography is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their geometric configuration, bond lengths, and angles. The molecular structure of similar compounds has been solved by single-crystal X-ray diffraction methods, revealing details about their crystalline form and intermolecular interactions (Gayathri B. H et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions due to their reactive functional groups. These reactions can lead to the formation of new compounds with potential biological or industrial applications. For instance, the reactivity of the thiadiazole ring can be exploited in nucleophilic substitution reactions or in the formation of Schiff bases, which are useful intermediates in organic synthesis (Sah et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Compounds containing the thiadiazole moiety have been synthesized and tested for their antiviral properties. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).

Anti-Inflammatory and Analgesic Activities

N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which are structurally similar, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These compounds were compared to standard drugs in their efficacy (Kothamunireddy & Galla, 2021).

Antimicrobial Agents

Derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).

Corrosion Inhibition

Some thiadiazole derivatives have been studied for their potential as corrosion inhibitors of iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness (Kaya et al., 2016).

Crystal Structure Analysis

The synthesis and crystal structure of related thiadiazole compounds have been determined, providing insights into their molecular configurations and potential applications in various fields (Wawrzycka-Gorczyca et al., 2011).

Anti-Leishmanial Activity

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, a novel series with a similar thiadiazole moiety, were synthesized and evaluated for their anti-leishmanial activity. These compounds were tested against Leishmania major and showed promising results (Tahghighi et al., 2012).

Eigenschaften

IUPAC Name |

4-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-1-3-7(4-2-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDNYBZMTOMMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(SN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

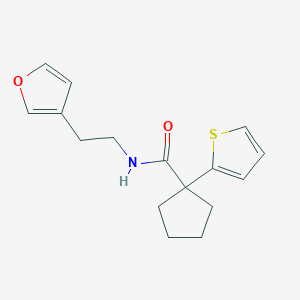

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)

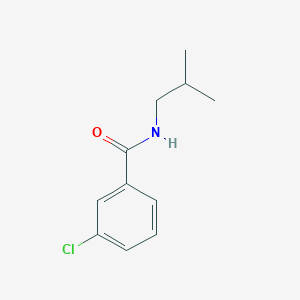

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)

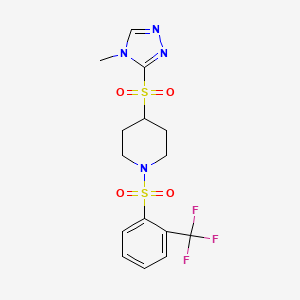

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)